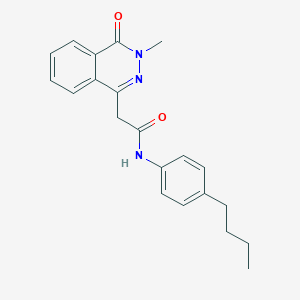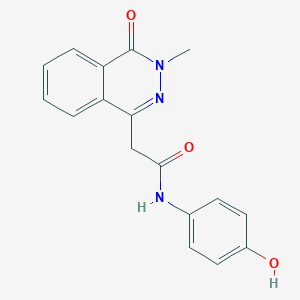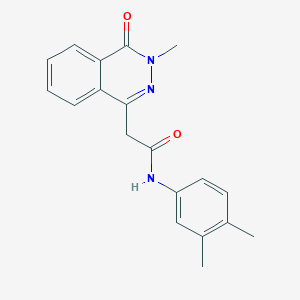![molecular formula C19H19NO3 B277637 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, also known as C16, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of indolinone and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and exhibit anti-inflammatory properties. Additionally, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to modulate the expression of various genes involved in cancer cell proliferation and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is its ability to exhibit anti-cancer and anti-inflammatory properties with minimal toxicity to normal cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One potential area of research is the development of new drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one and its potential applications in other diseases such as autoimmune disorders. Finally, more studies are needed to evaluate the safety and efficacy of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in clinical trials.
Métodos De Síntesis
The synthesis of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 2,4-dimethylphenylacetic acid with 2-amino-3-hydroxy-5-methylbenzoic acid in the presence of thionyl chloride. The resulting compound is then subjected to cyclization with the help of acetic anhydride and a catalyst such as triethylamine. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in biomedical research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells by blocking the cell cycle progression. Additionally, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C19H19NO3/c1-11-4-6-14(13(3)8-11)17(21)10-19(23)15-9-12(2)5-7-16(15)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22) |
Clave InChI |
XZOYSIZUFBMFNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)


![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)


![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)